Desacetyloleandrin

Description

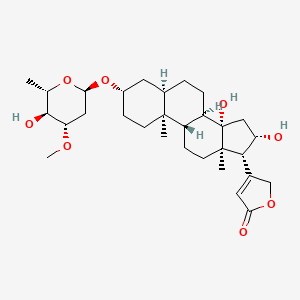

Structure

3D Structure

Properties

CAS No. |

36190-93-9 |

|---|---|

Molecular Formula |

C30H46O8 |

Molecular Weight |

534.69 |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-20(28)8-10-29(3)26(17-11-24(32)36-15-17)22(31)14-30(21,29)34/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20-,21+,22-,23-,25-,26-,27-,28-,29+,30-/m0/s1 |

InChI Key |

ROKXRURUBUVHBD-TYNWUSAISA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

16-Deacetyloleandrin; 16 Deacetyloleandrin; 16Deacetyloleandrin; Deacetyl oleandrin; 16-Desacetyloleandrin; Oleandrin, 16-deacetyl- (6CI); Oleandrin, deacetyl- (7CI) |

Origin of Product |

United States |

Ii. Occurrence and Biogenesis of Desacetyloleandrin

Natural Presence in Plant Species

Desacetyloleandrin is a known phytochemical found within the plant kingdom, most notably in the species Nerium oleander. This evergreen shrub, a member of the Apocynaceae family, is recognized for producing a diverse array of potent cardiac glycosides. researchgate.net

Distribution within Nerium oleander

Cardenolides are systemically distributed throughout the Nerium oleander plant. The primary and most abundant glycoside, oleandrin (B1683999), is found in all parts of the plant, including the leaves, stems, flowers, roots, seeds, and latex sap. nih.govnih.govinchem.org While specific quantitative studies on the distribution of this compound are limited, its presence as a closely related metabolite of oleandrin suggests it shares a similar distribution pattern. The concentration of total cardenolides, and by extension oleandrin, can vary, with some research indicating the highest levels are in the roots or leaves. nih.govresearchgate.net Furthermore, the flower color may correlate with cardenolide content, with red-flowered varieties reportedly containing higher levels than white-flowered ones. mdpi.com

Co-occurrence with Related Cardenolides

This compound does not occur in isolation within Nerium oleander. It is part of a complex mixture of structurally similar cardenolide glycosides. The primary compound in this mixture is oleandrin. ikiam.edu.ecphcogrev.com Other significant cardenolides found alongside this compound in the plant include the aglycone oleandrigenin (the steroid core without the sugar moiety), neriin, odoroside, and gentiobiosyl oleandrin. nih.govphcogrev.comwikipedia.org The co-occurrence of these compounds is significant for analytical and toxicological assessments, as methods are often designed to simultaneously detect oleandrin and its related metabolites. ikiam.edu.ec

**Table 1: Cardenolides Co-occurring with this compound in Nerium oleander*** *This table is interactive. You can sort and filter the data.

| Compound Name | Class | Note |

| Oleandrin | Cardenolide Glycoside | The most abundant cardenolide in N. oleander. ikiam.edu.ec |

| Oleandrigenin | Aglycone | The steroid core of oleandrin and this compound. phcogrev.comwikipedia.org |

| Neriin | Cardenolide Glycoside | A cardiac glycoside also found in the plant. nih.gov |

| Odoroside | Cardenolide Glycoside | Another co-occurring glycoside. nih.gov |

| Gentiobiosyl oleandrin | Cardenolide Glycoside | A cardenolide present in Nerium species. phcogrev.com |

| Adynerin | Cardenolide Glycoside | An inactive cardenolide found in the plant. nih.gov |

Biosynthetic Pathways and Precursors

The biogenesis of this compound is intrinsically linked to the general biosynthetic pathway of cardenolides in plants, which is a complex, multi-step process.

Enzymatic Formation within Botanical Systems

The biosynthesis of the cardenolide steroid core (aglycone) is believed to originate from sterol precursors, such as cholesterol or other phytosterols. oup.com The conversion involves a series of enzymatic reactions. While the complete pathway in Nerium oleander has not been fully elucidated, research in related cardenolide-producing plants like Digitalis and Erysimum has identified key enzyme families involved in modifying the steroid nucleus. oup.comnih.gov These include:

3β-hydroxysteroid dehydrogenase (3βHSD): An enzyme confirmed to be involved in cardenolide synthesis. oup.comnih.gov

Progesterone 5β-reductases (P5βR): Enzymes that play a role in determining the stereochemistry of the steroid core. oup.com

Cytochrome P450 monooxygenases (P450s): A large family of enzymes responsible for various oxidation and hydroxylation steps that functionalize the steroid backbone. nih.gov

Following the formation of the aglycone, the process of glycosylation occurs, where sugar units are sequentially added. Studies on cell suspension cultures of Nerium oleander have demonstrated that these cells possess the enzymatic machinery to glucosylate steroid aglycones, which is a critical step in the formation of the final glycoside. nih.gov The presence of simpler glycosides in immature seeds of related Apocynaceae species suggests they may serve as precursors for more complex glycosides found in mature plants. mdpi.comnih.gov

Metabolic Conversion from Oleandrin

The chemical structure of this compound strongly indicates that it is a direct metabolite of oleandrin. The transformation involves a specific chemical modification.

Deacetylation Reactions

This compound is formed from oleandrin through a deacetylation reaction. This process involves the removal of an acetyl group (-COCH₃) from the 16-beta position of the oleandrigenin steroid core. phcogrev.com This conversion is a hydrolysis reaction, likely catalyzed by an esterase-type enzyme within the plant's metabolic system. While microbial biotransformation studies have shown that fungi can perform this deacetylation on oleandrin, the specific plant-based enzyme responsible for this reaction in Nerium oleander has not yet been isolated or characterized. researchgate.net This metabolic step contributes to the diversity of cardenolides found within the plant.

In Vivo and In Vitro Metabolic Studies

The formation of this compound is primarily understood through the metabolic processes affecting its parent compound, oleandrin. In vivo, oleandrin undergoes biotransformation in the liver and small intestine, where it is metabolized by microsomal enzymes. frontiersin.org The primary metabolic pathway for cardiac glycosides like oleandrin is hydrolysis, which cleaves the sugar moieties from the steroidal aglycone. frontiersin.org It is speculated that the metabolism of oleandrin is an enzymatic process. frontiersin.orgnih.gov

While the main aglycone metabolite of oleandrin is oleandrigenin, this compound is also recognized as a related substance and potential metabolite. frontiersin.orgnih.gov Analytical methods developed for toxicological studies often include standards for this compound alongside oleandrin and oleandrigenin, indicating its relevance in metabolic screening. nih.gov In vitro studies, particularly those involving microbial systems, have more definitively demonstrated the direct conversion of oleandrin to this compound. researchgate.net

Microbial Biotransformation and Metabolite Generation

Microbial biotransformation serves as a powerful tool for generating metabolites of complex natural products, mimicking mammalian metabolic pathways and creating novel derivatives. mdpi.comnmb-journal.comnih.gov This process utilizes microorganisms, such as fungi and bacteria, or their enzymes to catalyze specific chemical modifications on a substrate molecule. nmb-journal.comnuvisan.com Reactions commonly observed include hydrolysis, oxidation, hydroxylation, and glycosylation. nmb-journal.com In the context of cardiac glycosides, microorganisms like Aspergillus and Bacillus species have been effectively used as biocatalysts. capes.gov.brresearchgate.netnih.govjuniperpublishers.com

Research into the microbial transformation of oleandrin has successfully employed endophytic fungi to produce various derivatives, including this compound. A notable study utilized the endophytic fungi Alternaria eureka 1E1BL1 and Phaeosphaeria sp. 1E4CS-1 to transform oleandrin. researchgate.net

The incubation of oleandrin with Alternaria eureka for 14 days resulted in the isolation of three previously undescribed metabolites alongside the known compound, this compound. researchgate.net The formation of this compound from oleandrin is a result of deacetylation, a specific type of hydrolysis reaction catalyzed by the fungus. In contrast, Phaeosphaeria sp. primarily catalyzed monooxygenation reactions on the A and B rings of the steroid nucleus, yielding different products and not this compound. researchgate.net

This demonstrates the high specificity of microbial biocatalysts, where different fungal species can induce distinct chemical changes on the same substrate molecule. researchgate.net

| Microorganism | Substrate | Reaction Type | Key Products |

|---|---|---|---|

| Alternaria eureka 1E1BL1 | Oleandrin | Deacetylation, Monooxygenation | This compound, other monooxygenated metabolites researchgate.net |

| Phaeosphaeria sp. 1E4CS-1 | Oleandrin | Monooxygenation | Monooxygenated derivatives of oleandrin researchgate.net |

The definitive identification of the compounds produced through microbial biotransformation requires rigorous structural analysis. For the metabolites generated from the fungal transformation of oleandrin, researchers employed a combination of advanced spectroscopic techniques. researchgate.netresearchgate.net

The primary methods used were one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). researchgate.net NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise placement of functional groups and determination of stereochemistry. HR-MS provides an exact mass measurement, which is used to determine the elemental composition of the molecule with high accuracy. researchgate.netresearchgate.net

In the study involving Alternaria eureka, the structure of the known metabolite, this compound (referred to as compound 4 in the publication), was confirmed by comparing its spectroscopic data with previously published values. researchgate.net The structures of the new metabolites were fully characterized using these combined analytical techniques. researchgate.net

| Original Compound | Transforming Microbe | Resulting Product | Elucidation Methods |

|---|---|---|---|

| Oleandrin | Alternaria eureka 1E1BL1 | This compound | 1D-NMR, 2D-NMR, HR-MS researchgate.net |

| Oleandrin | Alternaria eureka 1E1BL1 | New monooxygenated metabolites | 1D-NMR, 2D-NMR, HR-MS researchgate.net |

| Oleandrin | Phaeosphaeria sp. 1E4CS-1 | New monooxygenated metabolites | 1D-NMR, 2D-NMR, HR-MS researchgate.net |

Iii. Isolation, Purification, and Advanced Analytical Methodologies

Extraction Techniques for Research Purposes

The initial step in studying Desacetyloleandrin involves its extraction from plant material, most notably from Nerium oleander. The choice of extraction technique is critical as it influences the yield and purity of the final extract.

Conventional solvent-based extraction remains a fundamental technique for obtaining this compound. This approach relies on the principle of dissolving the target compound in a suitable solvent.

Maceration is a common and straightforward method involving the soaking of dried and powdered plant material in a solvent for an extended period. mdpi.com For cardiac glycosides like this compound, ethanol (B145695) is a frequently used solvent. researchgate.net The process often involves periodic agitation to enhance the extraction efficiency. Following maceration, the mixture is filtered, and the solvent is evaporated, often using a rotary evaporator, to yield a concentrated crude extract. researchgate.net

Another solvent-based method is Soxhlet extraction, which provides a continuous extraction process. While effective, the choice of solvent is crucial and should be tailored to the polarity of this compound. Solvents such as methanol, ethanol, and chloroform (B151607) are often employed for the extraction of cardiac glycosides. researchgate.net The selection of the solvent directly impacts the solubility of the glycoside and, consequently, the extraction yield. researchgate.net Research has shown that a mixture of chloroform and isopropanol (B130326) (3:2) can be used for the extraction of related cardiac glycosides. ikiam.edu.ec

| Technique | Typical Solvents | Key Parameters | Reference |

|---|---|---|---|

| Maceration | Ethanol, Methanol | Ambient temperature, 24-hour duration, agitation | mdpi.comresearchgate.net |

| Soxhlet Extraction | Ethanol, Methanol, Chloroform | Continuous extraction, heat application | researchgate.net |

| Liquid-Liquid Extraction | Chloroform:Isopropanol (3:2) | Partitioning between immiscible liquid phases | ikiam.edu.ec |

To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, advanced methods have been developed and applied to the extraction of cardiac glycosides.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process. researchgate.netajol.info This technique can be performed in either closed or open vessels. researchgate.net The use of solvents like ethyl acetate (B1210297) has been reported for the MAE of cardiac glycosides from plant bark. ajol.info The efficiency of MAE is influenced by factors such as the microwave power, extraction time, and the nature of the solvent. afjbs.com

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), employs solvents at elevated temperatures and pressures. thermofisher.commdpi.comcsic.es These conditions increase solvent penetration into the sample matrix and enhance the solubility of the target analyte, leading to faster and more efficient extractions with reduced solvent volumes. thermofisher.commdpi.com The choice of solvent is critical, and its polarity should match that of the target compounds. thermofisher.com For complex matrices, a mixture of solvents may be used. thermofisher.com

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and sample matrix. | Reduced extraction time, decreased solvent consumption. | researchgate.netajol.info |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Employs solvents at elevated temperatures and pressures to increase extraction efficiency. | Fast, efficient, reduced solvent use, suitable for automation. | thermofisher.commdpi.comcsic.es |

Solvent-Based Extraction Approaches

Chromatographic Separation Techniques

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the separation and purification of this compound from this complex mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of cardiac glycosides. researchgate.net It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the compounds between the two phases. rsc.org For the analysis of this compound and related compounds, reversed-phase columns, such as C18 columns, are commonly used. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the stationary phase (typically less than 2 μm). This results in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. A stability-indicating RP-UPLC method has been developed for the simultaneous determination of other compounds, demonstrating the technique's capability for resolving complex mixtures. nih.gov UPLC systems, such as those utilizing an Acquity BEH C8 column, can achieve efficient separation with gradient elution. nih.gov

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and quantification of compounds by measuring their mass-to-charge ratio. rsc.org When coupled with chromatographic techniques like HPLC or UPLC, it provides a highly sensitive and selective method for the analysis of this compound. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the preferred methods for the detection and quantification of cardiac glycosides in various samples. nih.gov These techniques combine the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. rsc.org

In one study, a liquid chromatography-three-dimensional quadrupole mass spectrometry (LC-3DQMS) system with a sonic spray ionization (SSI) interface was used for the simultaneous determination of oleandrin (B1683999), this compound, and other related compounds in blood. ebi.ac.uktandfonline.comoup.comnih.gov This method demonstrated good linearity and low limits of detection. ebi.ac.uknih.gov The limit of detection for this compound in blood was reported to be 2 ng/mL. ebi.ac.ukoup.comnih.govresearchgate.netresearchgate.net The calibration curve was linear in the range of 5-100 ng/mL, with coefficients of variation ranging from 1.6% to 4.1%. ebi.ac.ukoup.comnih.govresearchgate.netresearchgate.net

| Technique | Compound | Matrix | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|---|

| LC-3DQMS (SSI) | This compound | Blood | 2 ng/mL | 5-100 ng/mL | ebi.ac.ukoup.comnih.gov |

| LC-3DQMS (SSI) | Oleandrin | Blood | 3 ng/mL | 5-100 ng/mL | ebi.ac.ukoup.comnih.gov |

| LC-3DQMS (SSI) | Oleandrigenin | Blood | 2 ng/mL | 5-100 ng/mL | ebi.ac.ukoup.comnih.gov |

The use of tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis by monitoring specific precursor-to-product ion transitions, which is particularly useful for confirming the identity of the compound in complex matrices. ebi.ac.uktandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique that combines the potent separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry. wikipedia.org This hybrid technique is highly effective for separating components within a mixture and then providing molecular weight information that aids in their identification. wikipedia.orgcreative-proteomics.com In the context of this compound analysis, LC-MS serves as a fundamental tool for its detection in complex biological samples. researchgate.netoup.com

The process involves introducing a sample into an LC system, where individual compounds are separated as they pass through a column. The separated components then flow into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). wikipedia.org LC-MS is particularly well-suited for analyzing thermally unstable and nonvolatile compounds like cardiac glycosides. oup.com Research has demonstrated the application of LC-MS in detecting this compound and related compounds in biological fluids. researchgate.netnih.gov While powerful, for unambiguous identification in complex matrices where other compounds may have similar masses, a more specific technique is often required. creative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances the capabilities of LC-MS by adding a second stage of mass analysis, which significantly improves specificity and sensitivity. creative-proteomics.comescholarship.org This technique is a powerful analytical tool that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capability of triple quadrupole mass spectrometry. eag.com The strength of LC-MS/MS lies in its high analytic selectivity, which allows for the separation of the analyte from matrix components and interferences from isobaric compounds that a single-stage mass spectrometer cannot differentiate. escholarship.org

In an LC-MS/MS system, after the initial separation by LC, the molecules are ionized and a specific precursor ion (the "parent ion") corresponding to the mass of the target analyte, such as this compound, is selected. eag.com This parent ion is then fragmented into smaller "product ions" or "daughter ions" in a collision cell. eag.com The second mass analyzer then separates these product ions, creating a unique fragmentation pattern that serves as a structural fingerprint for the compound. escholarship.org This transition from a specific precursor ion to a specific product ion is highly characteristic of the analyte's structure, providing a high degree of certainty in identification. eag.com This method has been successfully used to confirm the identity of oleandrin in forensic cases, demonstrating its reliability for the analysis of oleander-derived cardiac glycosides. oup.comnih.gov

Sonic Spray Ionization Liquid Chromatography-Ion Trap Mass Spectrometry (SSI LC-IT MS)

Sonic Spray Ionization (SSI) is a soft ionization technique that is particularly suitable for thermally labile and nonvolatile compounds, as it operates without high voltage or high temperatures. oup.comnih.gov When coupled with liquid chromatography and an ion trap mass spectrometer (IT-MS), it provides a robust method for the analysis of cardiac glycosides. oup.com Ion trap mass spectrometers can perform multiple stages of fragmentation (MSn), which is useful for detailed structural elucidation. mdpi.com

A specific method using a liquid chromatography-three-dimensional quadrupole mass spectrometry system equipped with an SSI interface was developed for the simultaneous determination of oleandrin, this compound, oleandrigenin, and gitoxigenin (B107731) in blood. oup.comnih.gov This approach demonstrated good linearity and reproducibility for this compound. nih.gov The key advantage of SSI is its ability to gently ionize molecules, preserving their structure for mass analysis, which is critical for compounds that might otherwise degrade under harsher ionization conditions. oup.comrsc.org The most crucial parameters for effective ionization with SSI are the gas pressure, solvent flow rate, and the physical dimensions of the spray device. rsc.org

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. nih.gov This hybrid configuration offers high mass accuracy, sensitivity, and rapid analysis speed. nih.govlabcompare.com The quadrupole can act as a mass filter to select specific ions, which are then fragmented. The resulting ions travel down a flight tube, and their mass-to-charge ratio is determined with very high accuracy based on their flight time. wikipedia.org

The major advantage of QTOF-MS in the analysis of a compound like this compound is its ability to determine the elemental composition of the molecule from its exact mass measurement, often to four decimal places. wikipedia.org This capability is invaluable for identifying unknown metabolites in complex biological matrices and for distinguishing between compounds with very similar nominal masses. nih.gov The high sensitivity, with detection reaching into the low-femtogram levels, and specificity make QTOF-MS an excellent tool for untargeted metabolomics studies and for the definitive identification of compounds in forensic and research settings. nih.govlabcompare.com

Ion Mobility Spectrometry for Structural Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. capes.gov.br When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers—molecules with the same mass but different three-dimensional shapes. mdpi.com

In IMS, ions are driven by an electric field through a drift tube filled with a neutral buffer gas. Larger ions with greater collision cross-sections (CCS) encounter more resistance and travel more slowly than smaller, more compact ions. instruct-eric.org This differential drift time provides information about the ion's conformation. mdpi.com For a molecule like this compound, IMS could provide valuable insights into its three-dimensional structure in the gas phase. This information is complementary to mass and fragmentation data, enhancing the confidence of compound identification and enabling detailed structural characterization that is not possible with mass spectrometry alone. mdpi.com

Development and Validation of Analytical Methods for Research Matrices

The development and validation of analytical methods are critical steps to ensure that the data generated are reliable, accurate, and fit for purpose. ibacon.comujpronline.com This process is essential when analyzing this compound in complex research matrices such as blood, plasma, or tissue homogenates, which contain numerous substances that can interfere with the analysis. labmanager.com

Method validation is the process of providing objective evidence that a specific analytical method is suitable for its intended use. ibacon.comujpronline.com The validation process involves evaluating several key parameters as defined by international guidelines. labmanager.com These parameters include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix, such as metabolites or endogenous compounds. labmanager.com

Linearity and Range: Demonstrating a direct, proportional relationship between the concentration of the analyte and the instrument's response over a defined range. nih.govujpronline.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. labmanager.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govlabmanager.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ujpronline.com

For this compound, a method would be developed using a suitable technique like LC-MS/MS, followed by a rigorous validation process using the target research matrix to ensure any potential matrix effects are identified and mitigated. labmanager.com

Sensitivity and Detection Limits

Analytical sensitivity refers to a method's ability to discriminate between small differences in analyte concentration. numberanalytics.comdpcweb.com It is fundamentally related to two key parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). ibacon.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. chromatographyonline.com It is the concentration that produces a signal significantly different from the background noise. dpcweb.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with a specified level of precision and accuracy. ibacon.com The LOQ is a critical parameter for quantitative studies.

Achieving low detection limits is essential for trace analysis, such as measuring low concentrations of this compound in biological samples following exposure. numberanalytics.com For a method using sonic spray ionization liquid chromatography-ion trap mass spectrometry (SSI LC-IT MS) for the analysis of this compound in blood, a specific limit of detection has been established. oup.comnih.gov

The table below summarizes the validation parameters reported for an analytical method for this compound.

Table 1: Analytical Method Validation Parameters for this compound

| Parameter | Analytical Method | Matrix | Value | Reference |

|---|---|---|---|---|

| Limit of Detection (LOD) | SSI LC-IT MS | Blood | 2 ng/mL | nih.gov, oup.com |

| Linearity Range | SSI LC-IT MS | Blood | 5-100 ng/mL | nih.gov |

| Precision (Coefficient of Variation) | SSI LC-IT MS | Blood | 1.6% to 4.1% | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Gitoxigenin |

| Oleandrin |

Linearity and Calibration Curve Establishment

In the quantitative analysis of this compound, establishing a linear relationship between the concentration of the analyte and the detector response is a critical step for accurate measurement. This is typically achieved by constructing a calibration curve. For high-performance liquid chromatography (HPLC) methods, a series of standard solutions with known concentrations of this compound are prepared and analyzed. chromatographytoday.com The resulting peak areas are then plotted against the corresponding concentrations to generate the curve. labster.com

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. inab.ie For quantitative analysis of this compound in biological matrices such as blood, calibration curves have demonstrated linearity in the concentration range of 5 to 100 ng/mL. vulcanchem.com Similarly, in studies involving the determination of other compounds in rat plasma using liquid chromatography-mass spectrometry (LC-MS), good linearity has been reported over specific ranges, such as 1.0-50.0 ng/ml. nih.gov For a calibration curve to be considered reliable, the coefficient of determination (r²) is often evaluated, with values close to 1 indicating a strong linear relationship. licorbio.com For instance, in the analysis of other compounds, correlation coefficients (r²) greater than 0.999 have been achieved, signifying excellent linearity. nih.gov

The establishment of a calibration curve typically requires a minimum of five to six concentration levels to adequately define the linear range. chromatographytoday.cominab.ie The concentrations should bracket the expected concentration of the analyte in the samples being tested. labster.com While linear regression is a common model, some analytical methods, particularly with detectors like evaporative light scattering detectors (ELSD), may exhibit a non-linear response, necessitating the use of quadratic or other appropriate calibration models. researchgate.net However, for most HPLC-UV and LC-MS applications, a linear model is expected and preferred for its simplicity and robustness. sepscience.com

| Analyte | Matrix | Analytical Method | Concentration Range | Correlation Coefficient (r²) | Reference |

| This compound | Blood | Not Specified | 5–100 ng/mL | Not Specified | vulcanchem.com |

| Deoxyschizandrin | Rat Plasma | LC-MS | 1.0–50.0 ng/mL | >0.99 | nih.gov |

| Erianin | Rat Plasma | LC-MS/MS | 0.1–1200 ng/mL | >0.999 | nih.gov |

| Axitinib | Rabbit Plasma | HPLC | 0.002–0.2 µg/mL | 0.999 | scielo.br |

| Testosterone (B1683101) | Male Rat Plasma | LC-MS/MS | 1.0–64 ng/mL | Not Specified | farmaciajournal.com |

Recovery Rates and Precision Assessment

The validation of an analytical method for this compound quantification necessitates a thorough assessment of its recovery and precision. Recovery refers to the extraction efficiency of an analytical process, determined by comparing the amount of analyte measured in a spiked sample to the theoretical amount added. nih.gov Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com

Recovery Rates:

Recovery experiments are crucial, especially when analyzing complex matrices like biological fluids or plant extracts, to ensure that the sample preparation steps effectively isolate the analyte. The spike recovery method is commonly employed, where a known quantity of this compound is added to a blank matrix. nih.gov The difference between the analysis of the spiked and unspiked matrix provides the percentage of recovery. nih.gov Acceptable recovery rates can vary depending on the complexity of the matrix and the concentration of the analyte. chromforum.org For many pharmaceutical applications, recovery is expected to be within 98-102% for the drug product, while for bioanalytical methods, a wider range of 80-120% might be considered acceptable, particularly at low concentrations. chromforum.orgajpaonline.com Studies on other compounds have reported mean recoveries greater than 85%. nih.gov

Precision Assessment:

Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. gmpinsiders.com

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing multiple analyses of the same sample by the same analyst on the same instrument.

Intermediate Precision (Inter-assay Precision): This evaluates the variations within the same laboratory, considering factors such as different days, different analysts, and different equipment. gmpinsiders.com

Reproducibility: This measures the precision between different laboratories, which is important for the standardization of analytical methods. gmpinsiders.com

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For pharmaceutical assays, the RSD for repeatability should generally be low. For instance, within-day and inter-day precision for the analysis of testosterone in rat plasma were reported with RSDs within 2.27-11.69% and 2.98-13.28%, respectively. farmaciajournal.com For the analysis of erianin, intra- and inter-day RSDs were below 9.69%. nih.gov

| Analyte | Precision Metric | Acceptance Criteria/Result | Recovery Rate | Reference |

| General Pharmaceutical Product | Accuracy of Recovery | 98 – 102% | Not Applicable | ajpaonline.com |

| Erianin | Intra- and Inter-day RSD | <9.69% | >85.37% | nih.gov |

| Testosterone | Within-day Precision (RSD) | 2.27 - 11.69% | Not Specified | farmaciajournal.com |

| Testosterone | Inter-day Precision (RSD) | 2.98 - 13.28% | Not Specified | farmaciajournal.com |

| General API | Spike Recovery | 80-120% | 80-120% | chromforum.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. bhu.ac.innumberanalytics.com By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, NMR allows for the complete assignment of the molecular structure. ox.ac.uk The primary nuclei of interest for organic compounds are proton (¹H) and carbon-13 (¹³C). bhu.ac.in

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides a wealth of information. The chemical shift (δ) of each proton signal indicates its electronic environment. bhu.ac.in For instance, protons attached to carbons bearing electronegative atoms will be shifted downfield to higher ppm values. The integration of the peak areas reveals the relative number of protons giving rise to each signal. ox.ac.uk Furthermore, spin-spin coupling between neighboring protons results in the splitting of signals into multiplets (e.g., doublets, triplets), which provides direct evidence of the connectivity between protons, typically over two or three bonds. ox.ac.uk

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. oregonstate.edu Similar to ¹H NMR, the chemical shifts of ¹³C signals are indicative of the carbon's chemical environment. For example, carbonyl carbons appear at very high chemical shifts (downfield), while aliphatic carbons are found at lower chemical shifts (upfield). researchgate.net Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon.

Advanced NMR Techniques:

To fully elucidate the complex structure of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These experiments correlate signals from different nuclei, providing a comprehensive picture of the molecular framework. nih.govrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates coupled protons, helping to identify spin systems and trace out proton-proton connectivities throughout the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of carbon signals based on their attached protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, even if they are not directly bonded. This provides critical information about the stereochemistry and three-dimensional conformation of the molecule.

The collective data from these 1D and 2D NMR experiments allows for the unequivocal assignment of all proton and carbon signals in the this compound molecule, thereby confirming its complete chemical structure. researchgate.net

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aliphatic (CH, CH₂, CH₃) | 0.5 - 2.0 | 10 - 50 |

| Protons alpha to Carbonyl | 2.0 - 2.5 | 30 - 50 |

| Protons on Carbons with Oxygen (C-O-H, C-O-R) | 3.3 - 4.5 | 50 - 90 |

| Olefinic (C=C-H) | 4.5 - 6.5 | 100 - 150 |

| Anomeric (in glycosides) | 4.5 - 5.5 | 95 - 105 |

| Carbonyl (C=O) | Not Applicable | 160 - 220 |

Iv. Preclinical Pharmacological Activities and Molecular Mechanisms

Cellular and Molecular Targets

Desacetyloleandrin, like other cardiac glycosides, is recognized for its interaction with the sodium-potassium ATPase (Na+/K+-ATPase) pump, a transmembrane protein essential for maintaining ion gradients across the cell membrane. ontosight.airesearchgate.netresearchgate.net This pump actively transports two potassium (K+) ions into the cell and three sodium (Na+) ions out of the cell, a process coupled with the hydrolysis of ATP. utoledo.edufrontiersin.org The inhibition of Na+/K+-ATPase by cardiac glycosides occurs through their binding to the extracellular domain of the alpha-subunit of the pump. frontiersin.org This interaction locks the enzyme in a phosphorylated state, thereby blocking its ion-pumping function. frontiersin.org

The Na+/K+-ATPase is not a single entity but exists as different isoforms of its subunits, with varying tissue distribution and affinities for cardiac glycosides. researchgate.netuniprot.org The alpha subunit is the catalytic component responsible for ATP hydrolysis and ion transport, while the beta subunit is a non-catalytic component that plays a role in the maturation and transport of the alpha subunit to the plasma membrane. uniprot.orgnih.gov The specific interaction of this compound with different isoforms of Na+/K+-ATPase is a key area of ongoing research to elucidate its precise mechanism of action.

The inhibition of the Na+/K+-ATPase pump by this compound leads to a cascade of events that alter intracellular ion concentrations, most notably that of calcium (Ca2+). ontosight.airesearchgate.net The primary consequence of Na+/K+-ATPase inhibition is an increase in the intracellular sodium concentration. This elevation in intracellular sodium alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), a plasma membrane protein that typically expels calcium from the cell. The reduced efficiency of the NCX in pumping calcium out of the cell results in an accumulation of intracellular calcium. utoledo.edu

Calcium ions are critical second messengers that regulate a multitude of cellular processes, including muscle contraction, neurotransmitter release, gene transcription, and cell division. moleculardevices.comnih.govbiorxiv.org The modulation of intracellular calcium levels by this compound is a central aspect of its pharmacological effects. nih.gov This increase in intracellular calcium can trigger various signaling pathways within the cell, influencing a wide range of cellular functions. biorxiv.orgbiorxiv.org The sarcoplasmic reticulum is a primary intracellular storage site for calcium, and its release from this organelle can further amplify the initial calcium signal. nih.gov

Interaction with Sodium-Potassium ATPase (Na+/K+-ATPase)

Preclinical Efficacy Studies in Disease Models

The preclinical evaluation of this compound has been conducted in various in vitro cellular models to assess its potential therapeutic effects. nih.gov These studies provide valuable insights into the compound's impact on cell behavior and its underlying molecular mechanisms.

A significant focus of in vitro research on this compound has been the evaluation of its effects on cell proliferation and viability. nih.govnih.govcellsignal.com Cell proliferation is the process of cell division, while cell viability refers to the number of healthy, functioning cells. cusabio.com Various assays are employed to measure these parameters, often relying on indicators of metabolic activity or membrane integrity. nih.govabcam.com

Studies have shown that cardiac glycosides, the class of compounds to which this compound belongs, can inhibit the proliferation of various cell types, particularly cancer cells. ikiam.edu.ecresearchgate.net The inhibition of Na+/K+-ATPase is considered a key mechanism underlying this anti-proliferative effect. researchgate.netikiam.edu.ec

Table 1: Summary of In Vitro Studies on the Effect of Cardiac Glycosides on Cell Proliferation and Viability

| Cell Line | Compound Class | Observed Effect | Potential Mechanism |

| Cancer Cells | Cardiac Glycosides | Inhibition of proliferation | Inhibition of Na+/K+-ATPase researchgate.netikiam.edu.ec |

| Various | Cardiac Glycosides | Decreased cell viability | Induction of apoptosis frontiersin.org |

This table provides a generalized summary based on the effects of the broader class of cardiac glycosides, as specific data for this compound may be limited in the provided search results.

Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis. frontiersin.orgitb.ac.id Cancer cells often evade apoptosis, leading to uncontrolled growth. khanacademy.org Several studies have indicated that cardiac glycosides can induce apoptosis in cancer cells. frontiersin.orgnih.gov The induction of apoptosis is a key mechanism by which many anti-cancer agents exert their effects. frontiersin.org

The cell cycle is the series of events that take place in a cell leading to its division and duplication. itb.ac.id This process is tightly regulated by a series of checkpoints. khanacademy.org Dysregulation of the cell cycle is a hallmark of cancer. khanacademy.org Some research suggests that cardiac glycosides can modulate the cell cycle, potentially leading to cell cycle arrest at specific phases, which can prevent cell division. frontiersin.orgnih.gov The proteins that regulate the cell cycle and apoptosis are often interconnected. nih.gov

Table 2: Effects of Cardiac Glycosides on Apoptosis and Cell Cycle

| Process | Effect of Cardiac Glycosides | Key Molecular Players |

| Apoptosis | Induction of programmed cell death frontiersin.orgnih.gov | Caspases, Bcl-2 family proteins |

| Cell Cycle | Modulation and potential arrest frontiersin.orgnih.gov | Cyclins, Cyclin-dependent kinases (CDKs) nih.gov |

This table provides a generalized summary based on the effects of the broader class of cardiac glycosides, as specific data for this compound may be limited in the provided search results.

Induction of Apoptosis and Cell Cycle Modulation

In Vivo Animal Models

The antitumor effects of oleandrin-containing compounds have been validated in several in vivo animal models, primarily using xenografts where human cancer cells are implanted into immunocompromised mice.

Further studies combining PBI-05204 with standard-of-care radiotherapy in glioblastoma models showed a synergistic effect. nih.govnih.gov The combination treatment resulted in a significantly greater reduction in tumor progression compared to either radiotherapy or PBI-05204 alone. In a subcutaneous U251 xenograft model, the combination treatment led to a nearly six-fold greater inhibition of tumor growth compared to control groups. nih.gov The average terminal tumor weight in the combination group was significantly lower than in groups receiving only vehicle, PBI-05204, or radiotherapy. nih.gov These findings highlight a potent in vivo antitumor effect and the potential for combination therapies.

The table below summarizes key findings from in vivo tumor growth inhibition studies.

| Compound/Extract | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| PBI-05204 | Human Glioblastoma Xenografts (U87MG, U251, T98G) | Dose-dependent inhibition of tumor growth. | frontiersin.org |

| PBI-05204 | Orthotopic Glioblastoma (U87-Luc) | Delayed tumor proliferation and significantly increased overall survival. | frontiersin.org |

| PBI-05204 + Radiotherapy | Subcutaneous Glioblastoma Xenografts (U251, T98G) | Significantly enhanced, synergistic inhibition of tumor growth compared to monotherapy. Terminal tumor weight was significantly reduced. | nih.govnih.gov |

| Platinum Complex (4) | MDA-MB-231 Breast Cancer Xenograft | Inhibited tumor nodules by 65.4% at the end of treatment. | mdpi.com |

From a systemic perspective, studies involving PBI-05204 have been encouraging. Phase I and II clinical trials in patients with advanced cancers have shown that the botanical drug can be administered safely without significant cardiac toxicity, which is a common concern for cardiac glycosides. nih.govphoenixbiotechnology.com This suggests a degree of specificity for cancer cells or a favorable therapeutic window at the doses used.

Tumor Growth Inhibition Studies

Mechanisms of Action at the Molecular Level

A critical molecular mechanism underlying the anticancer activity of oleandrin (B1683999) and its derivatives is the modulation of key signaling pathways that drive cancer progression. One of the most significant of these is the Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathway. nih.gov

The STAT-3 pathway is a crucial regulator of gene expression involved in cell proliferation, survival (anti-apoptosis), angiogenesis, and immune evasion. oatext.comqiagen.comnih.gov In many types of cancer, STAT-3 is persistently activated (phosphorylated), leading to uncontrolled tumor growth and progression. oatext.comscientificarchives.com Therefore, inhibiting this pathway is a key therapeutic strategy.

Preclinical research has demonstrated that cardiac glycosides, including oleandrin and its derivative Odoroside A, effectively inhibit the STAT-3 pathway. nih.gov In a study using highly metastatic breast cancer cells (MDA-MB-231), treatment with oleandrin and Odoroside A led to a significant decrease in the levels of phosphorylated STAT-3 (p-STAT-3). nih.gov The inhibition of STAT-3 activation is a pivotal event, as it leads to the downregulation of numerous downstream target genes that are essential for tumor invasion and survival, such as matrix metalloproteinase-9 (MMP-9), OCT3/4, and β-catenin. nih.gov The activation of STAT-3 is often mediated by upstream kinases like Janus kinase (JAK). nih.gov While the precise interaction point for this compound has not been fully elucidated, the inhibitory action of related cardiac glycosides on the STAT-3 pathway provides a strong mechanistic basis for its anticancer effects.

Signaling Pathway Modulation

PI3K/Akt/mTOR Pathway Regulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in various cancers. researchgate.netmdpi.complos.org Preclinical studies indicate that cardiac glycosides, including oleandrin, can modulate this critical survival pathway. consensus.appnih.govresearchgate.net

Research on PBI-05204, a supercritical CO2 extract of Nerium oleander containing oleandrin, has shown that it can inhibit the growth of human pancreatic cancer and glioblastoma cells. frontiersin.orgphoenixbiotechnology.com This inhibition is associated with the suppression of key proteins in the mTOR pathway. frontiersin.org Specifically, treatment with PBI-05204 in pancreatic and glioblastoma cell lines led to a decrease in the phosphorylation of Akt, as well as downstream mTOR targets such as the ribosomal protein S6 (pS6) and the eukaryotic translation initiation factor 4E-binding protein 1 (p4EBP1). researchgate.netfrontiersin.org These findings suggest that the anticancer effects are, at least in part, mediated by the downregulation of the PI3K/Akt/mTOR signaling cascade. mdpi.commdpi.com Oleandrin has been specifically identified as a compound that targets Akt in preclinical studies involving a wide array of pancreatic cancer cell lines. mdpi.com

NF-κB and MAPK/ERK Pathway Interactions

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by regulating genes involved in cell survival and proliferation. aacrjournals.org Oleandrin has been identified as a potent inhibitor of NF-κB activation. aacrjournals.orgresearchgate.netscispace.com It has been shown to block the activation of NF-κB induced by various stimuli, including tumor necrosis factor (TNF). aacrjournals.org The mechanism for this inhibition involves the suppression of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit that sequesters NF-κB in the cytoplasm. aacrjournals.orgunmc.edu By preventing IκBα degradation, oleandrin ensures NF-κB remains inactive. aacrjournals.orgunmc.edu This effect has been observed in multiple cell types and is believed to be a key component of the compound's anti-inflammatory and antitumor activities. researchgate.netnih.gov

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) cascade, are crucial for transmitting extracellular signals to the nucleus to control gene expression related to cell growth, differentiation, and stress responses. frontiersin.org The interaction of oleandrin with the MAPK/ERK pathway is complex. Some studies report that cardiac glycosides can trigger the activation of the Src/MAPK signaling pathway, which can influence the synthesis of other proteins. nih.gov Other research indicates that oleandrin treatment can lead to an increase in the phosphorylation of ERK. mdpi.com Conversely, studies in the context of osteoporosis have shown that oleandrin can inhibit osteoclast differentiation by targeting and inhibiting both the MAPK and NF-κB signaling pathways. nih.gov This suggests that the effect of this compound on the MAPK/ERK pathway may be highly context-dependent, varying with cell type and physiological condition.

Notch Signaling Pathway Modulation

The Notch signaling pathway is a conserved cell-to-cell communication system that is fundamental for cell fate decisions during development and in adult tissue homeostasis. frontiersin.orgnih.gov Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers. frontiersin.orgmdpi.com Natural compounds have been investigated for their ability to modulate Notch signaling. nih.gov Preclinical research has specifically identified oleandrin as a modulator of this pathway. mdpi.com

Studies have shown that oleandrin can depress the expression of Hes1 (Hairy and enhancer of split-1), a primary downstream target and key effector of the Notch signaling pathway. frontiersin.orgnih.gov By downregulating Hes1, oleandrin can influence cancer progression, particularly in malignancies where Notch signaling is aberrantly active, such as T-cell acute lymphoblastic leukemia (T-ALL). frontiersin.orgnih.gov

Gene Expression and Protein Regulation

This compound, like other cardiac glycosides, is expected to exert significant effects on the regulation of gene expression and protein synthesis. An unbiased transcriptomics approach revealed that cardiac glycosides can act as inhibitors of general protein synthesis, a mechanism that contributes to their cytotoxicity in both cancer and primary human cell lines. plos.org

More specific regulatory actions have been documented for oleandrin in preclinical models. These include:

Downregulation of Oncogenes: Cardiac glycosides can suppress the expression of the c-myc and bcl-2 oncogenes, which are associated with proliferation and resistance to apoptosis. unmc.edu

Upregulation of Apoptotic Genes: An increase in the expression of Fas ligand (FasL) and the death receptors DR4 and DR5 has been observed, rendering cancer cells more susceptible to apoptosis. unmc.edu

Inhibition of Transcription Factors: Beyond NF-κB, oleandrin has been shown to suppress activator protein-1 (AP-1) and inhibit the c-Jun NH2-terminal kinase (JNK). aacrjournals.orgmdpi.com It also effectively reduces the levels and phosphorylation of STAT3, a signal transducer and activator of transcription involved in cancer cell invasion and stemness. mdpi.comresearchgate.net

Regulation of DNA Repair Proteins: Oleandrin has been found to downregulate the DNA damage repair protein Rad51. mdpi.com

Inhibition of Protein Export: The compound is known to inhibit the cellular export of fibroblast growth factor-2 (FGF-2), a potent angiogenesis promoter. scispace.commdpi.com

Oxidative Stress Response and Antioxidant Activity in Preclinical Contexts

The relationship between this compound's parent compound, oleandrin, and oxidative stress is multifaceted, with studies reporting both pro-oxidant and antioxidant effects depending on the experimental context.

In some preclinical cancer models, oleandrin has been shown to induce apoptosis by generating reactive oxygen species (ROS), which leads to mitochondrial injury and subsequent cell death. mdpi.comphcogrev.com This pro-oxidant activity is considered a component of its cytotoxic mechanism against tumor cells.

Conversely, other studies highlight the antioxidant potential of Nerium oleander extracts. In preclinical models of type 1 diabetes, oleander extracts increased the activity of key antioxidant enzymes, including catalase and peroxidase, in the liver, kidneys, and skeletal muscle. researchgate.net This enhancement of the body's antioxidant defense system was accompanied by a reduction in lipid peroxidation, a marker of systemic oxidative stress. researchgate.net Furthermore, extracts of the plant have demonstrated a considerable capacity to scavenge free radicals, suggesting a protective effect against oxidative damage. ajol.inforesearchgate.net This dual capacity indicates that the compound may either induce or mitigate oxidative stress depending on the cellular environment, dose, and specific pathological state. consensus.app

Structure-Activity Relationships (SAR) and Derivative Studies

The biological activity of cardiac glycosides is intricately linked to their chemical structure. researchgate.net Structure-activity relationship (SAR) studies on oleandrin and its derivatives have provided valuable insights into the molecular features required for their cytotoxic effects. These studies typically involve modifying the core steroid structure, the lactone ring, or the sugar moiety and assessing the impact on preclinical activity. sci-hub.senih.gov

Impact of Structural Modifications on Preclinical Activity

Modifications at various positions of the oleandrin molecule have been shown to significantly influence its cytotoxic potency in preclinical models.

The Sugar Moiety (C3): The sugar residue attached at the C3 position of the steroid core is considered important for anticancer activity. researchgate.net

The C4' Position: The hydroxyl group on the C4' position of the oleandrin sugar is a key site for modification. Oxidation of this hydroxyl group or inversion of its configuration has been shown to result in a significant reduction in cytotoxic activity. sci-hub.se However, replacing this hydroxyl group with an amino group can substantially enhance cytotoxicity. Derivatives such as 4'-α-amino-4'-dehydroxyloleandrin and 4'-β-amino-4'-dehydroxyloleandrin exhibited stronger cytotoxicity against several human cancer cell lines compared to the parent oleandrin molecule. researchgate.netnih.gov This suggests that a free amino group at this position is crucial for maintaining or improving activity. sci-hub.se

The C16 Position: Oleandrin possesses an acetoxy group at the C16 position of the steroid nucleus. A comparison with its derivative odoroside A, which lacks this acetoxy group, showed that this modification is not critical for conferring significant anticancer activity, as both compounds displayed potent effects. researchgate.net

The following table summarizes preclinical SAR findings for several oleandrin derivatives against the A549 human lung cancer cell line.

Table 1: Preclinical Cytotoxic Activity of Oleandrin Derivatives

| Compound | Modification from Oleandrin Structure | Cytotoxicity (IC50) in A549 Cells (nM) | Reference |

|---|---|---|---|

| Oleandrin | Parent Compound | 33.30 | sci-hub.se |

| Vinorelbine | Positive Control | 12.31 | sci-hub.se |

| Derivative (Oxidized C4') | Hydroxyl at C4' oxidized to ketone | 78.26 | sci-hub.se |

| Derivative (Inverted C4') | Inversion of hydroxyl configuration at C4' | 59.90 | sci-hub.se |

| Derivative (Acetylated C4') | Esterification of hydroxyl at C4' with acetic acid | > 300 | sci-hub.se |

| 4'-β-amino-4'-dehydroxyloleandrin (4b) | Hydroxyl at C4' replaced with an amino group | 17.20 | sci-hub.se |

These SAR studies are crucial for guiding the design of new analogues with potentially improved therapeutic profiles, such as enhanced potency or better solubility. sci-hub.se

Role of the Oleandrose Moiety

The sugar group attached at the C-3 position of the steroid nucleus is a critical determinant of a cardiac glycoside's activity, influencing both its pharmacokinetics and pharmacodynamics. nih.gov this compound, like oleandrin, possesses an L-oleandrose sugar. This specific sugar moiety is considered important for the cytotoxic activity of the compound. researchgate.net

Hydroxylation and Desacetylation Effects on Bioactivity

The potency of cardiac glycosides can be significantly modified by the addition or removal of chemical groups on the aglycone. Hydroxylation (the addition of a hydroxyl, -OH, group) and deacetylation (the removal of an acetyl, -COCH3, group) are two such modifications that have pronounced effects on the bioactivity of this compound and related compounds.

Desacetylation: this compound is distinguished from its parent compound, oleandrin, by the absence of an acetyl group at the 16th position of the steroid core. ontosight.ai This single modification, the conversion from an acetylated to a deacetylated form, has a notable impact on the molecule's cytotoxic effects. Research indicates that the desacetylation of oleandrin to form this compound leads to a reduction in cytotoxicity. researchgate.net For instance, in a study evaluating cytotoxicity against various human cancer cell lines, oleandrin consistently showed the highest potency. researchgate.net The removal of the acetyl group at C-16, as in this compound, resulted in lower activity. researchgate.net This suggests that the acetyl group on oleandrin contributes significantly to its potent biological effects.

Hydroxylation: The introduction of hydroxyl groups onto the steroid nucleus is another key structural modification affecting bioactivity. Microbial biotransformation studies have successfully created hydroxylated versions of oleandrin. researchgate.netnih.gov Generally, increasing the number of hydroxyl groups on the molecule increases its hydrophilicity (water solubility). researchgate.net

Monohydroxylated metabolites of oleandrin, such as 7(β)-hydroxy oleandrin, were found to be slightly less active than oleandrin itself, but still demonstrated potent cytotoxicity. researchgate.net However, when desacetylation is combined with hydroxylation (e.g., 7(β)-hydroxy,16-desacetyloleandrin) or when dihydroxylation occurs, the cytotoxic activity is significantly reduced. researchgate.net This indicates that while a single hydroxylation event can maintain high potency, further increases in polarity through additional hydroxyl groups or through the combination of hydroxylation and desacetylation lead to a marked decrease in bioactivity. researchgate.net

The following table summarizes the cytotoxic activities of oleandrin and its modified derivatives, including this compound, against various human cancer cell lines.

| Compound | Modification from Oleandrin | A549 (Lung Cancer) IC₅₀ (nM) | DU 145 (Prostate Cancer) IC₅₀ (nM) | MIA-PaCa-2 (Pancreatic Cancer) IC₅₀ (nM) | PANC-1 (Pancreatic Cancer) IC₅₀ (nM) |

|---|---|---|---|---|---|

| Oleandrin | - | 15.83 | 14.01 | 2.70 | 11.45 |

| This compound (4) | Desacetylation at C-16 | >500 | >500 | >500 | >500 |

| 7(β)-hydroxy oleandrin (3) | Hydroxylation at C-7 | 39.00 | 22.51 | 18.45 | 20.37 |

| 7(β)-hydroxy,16-desacetyloleandrin (5) | Hydroxylation at C-7 & Desacetylation at C-16 | >500 | >500 | >500 | >500 |

Data sourced from Karakoyun et al., 2021. researchgate.net IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

V. Preclinical Pharmacokinetics and Disposition in Experimental Models

Absorption Characteristics in Preclinical Models

It is plausible that desacetyloleandrin, sharing a similar cardiac glycoside structure, would also be absorbed from the gastrointestinal tract. However, the removal of the acetyl group could alter its lipophilicity and interaction with membrane transporters, thereby affecting its absorption rate and extent. The specific absorption characteristics of this compound require dedicated investigation in relevant preclinical models.

Distribution Profile in Experimental Organisms

The distribution of a drug throughout the body is a critical factor in determining its efficacy and potential toxicity. For this compound, direct tissue distribution studies are scarce. However, research on its parent compound, oleandrin (B1683999), provides valuable insights into how this class of compounds distributes in experimental organisms.

Tissue Distribution Studies

Studies on oleandrin have demonstrated its distribution to various tissues in animal models. Following intravenous administration in mice, oleandrin distributes to the liver, heart, and kidney, with the concentration in the liver being approximately twice that in the other two organs. Another study in guinea pigs that received an oral hydroalcoholic extract of Nerium oleander found similar levels of oleandrin in the liver and kidneys. researchgate.net In a study on geese poisoned with oleander, oleandrin was detected in the heart, kidney, brain, liver, and muscles. ingentaconnect.com

The distribution of cardiac glycosides can be influenced by their affinity for the Na+/K+-ATPase enzyme, which is present in various tissues, particularly the heart. ontosight.ai It is reasonable to hypothesize that this compound would also exhibit a wide tissue distribution, with potential accumulation in organs rich in Na+/K+-ATPase. However, the specific tissue partitioning of this compound may differ from that of oleandrin due to structural differences.

Table 1: Tissue Distribution of Oleandrin in Different Animal Models

| Animal Model | Route of Administration | Tissues with Highest Concentration | Reference |

| Mice | Intravenous | Liver | |

| Guinea Pigs | Oral | Liver, Kidneys | researchgate.net |

| Geese | Oral (Poisoning) | Kidney | ingentaconnect.com |

This table summarizes the findings for oleandrin, the parent compound of this compound.

Protein Binding Dynamics

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Only the unbound fraction of a drug is generally considered pharmacologically active. nih.gov There is a lack of specific data on the plasma protein binding of this compound.

In general, cardiac glycosides exhibit variable plasma protein binding. For instance, digoxin (B3395198), a well-known cardiac glycoside, has a relatively low plasma protein binding of about 25%. In contrast, digitoxin (B75463) is highly protein-bound (over 90%). Studies on oleandrin suggest that it enters the blood and reversibly binds to plasma proteins. nih.gov The degree of binding can affect the drug's half-life and clearance. nih.gov Given the structural similarities, it is likely that this compound also binds to plasma proteins, but the extent of this binding is yet to be determined experimentally.

Metabolism in Non-Human Biological Systems

Enzymatic Biotransformation Pathways

The metabolism of this compound has not been extensively studied. However, research on its parent compound, oleandrin, indicates that it undergoes metabolic transformation. The primary metabolite of oleandrin identified in preclinical studies is oleandrigenin, its aglycone form. phcogrev.com This suggests that hydrolysis of the glycosidic bond is a key metabolic pathway.

Interestingly, microbial biotransformation has been shown to be a valuable tool for producing metabolites of cardiac glycosides. ucsf.edu One study demonstrated that the fungus Alternaria eureka can biotransform oleandrin into several metabolites, including 7(β)-hydroxy,16-desacetyloleandrin. researchgate.net This finding is significant as it points to the potential for enzymatic hydroxylation and deacetylation of the oleandrin scaffold. The enzymes responsible for these transformations in mammalian systems have not yet been identified.

Metabolite Identification and Quantification

Specific metabolite identification and quantification studies for this compound in preclinical models are lacking. For its parent compound, oleandrin, the metabolite oleandrigenin has been identified in the liver of mice after intravenous administration. In these studies, at 5 minutes post-injection, over 60% of the total radioactivity in the liver was attributed to oleandrin, while 28% was present as oleandrigenin. Both oleandrin and oleandrigenin were also found in the urine and feces of mice.

A method for the detection of this compound in blood has been developed with a limit of detection of 2 ng/mL, which could be utilized in future pharmacokinetic studies to quantify this compound and its potential metabolites. researchgate.net

Table 2: Identified Metabolites of Oleandrin in Preclinical and In Vitro Systems

| Parent Compound | System | Identified Metabolite(s) | Reference |

| Oleandrin | Mice (in vivo) | Oleandrigenin | |

| Oleandrin | Alternaria eureka (in vitro) | 7(β)-hydroxy,16-desacetyloleandrin | researchgate.net |

This table provides information on the metabolites of oleandrin, which can infer potential metabolic pathways for its derivative, this compound.

Excretion Pathways in Preclinical Species

The elimination of this compound, a metabolite of oleandrin, from the body is a critical aspect of its pharmacokinetic profile. Preclinical studies in animal models provide valuable insights into the primary routes of its excretion. While specific data solely on this compound is limited, information can be inferred from studies on its parent compound, oleandrin.

The primary route of excretion for oleandrin and its metabolites, including this compound, appears to be through the biliary system into the feces. nih.govresearchgate.net Studies in mice have shown that after administration, a significant portion of oleandrin and its metabolite oleandrigenin is found in the feces, indicating substantial biliary excretion. nih.gov This is further supported by the high concentration of oleandrin found in the bile after intragastric administration. nih.gov

In contrast, renal excretion via urine is considered a minor pathway for these compounds. nih.gov Low levels of oleandrin have been detected in the urine, suggesting limited exposure of the kidneys to the compound. researchgate.net This is consistent with the general principle that highly lipid-soluble compounds like oleandrin and its derivatives are more likely to undergo hepatic metabolism and biliary excretion rather than direct renal clearance. msdmanuals.com

The use of techniques such as bile duct cannulation in rats and the collection of urine and feces in metabolic cages are standard procedures in preclinical pharmacokinetic studies to quantify the extent of biliary and renal excretion. admescope.combioivt.com Radiolabeled compounds are often employed to definitively trace and measure the amounts of the drug and its metabolites eliminated through different routes. frontiersin.orgiapchem.org

It is important to note that there can be species-specific differences in the primary routes of drug excretion. nih.govnih.gov Therefore, data from multiple preclinical species, such as rats and dogs, are often used to better predict the elimination pathways in humans. escholarship.orgiu.edu

Factors Influencing Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by a variety of physiological factors. Understanding these factors is crucial for interpreting preclinical data and predicting the compound's behavior in vivo.

Drug transporters, which are proteins embedded in cell membranes, play a significant role in the absorption, distribution, and excretion of many compounds, including cardiac glycosides. springernature.comnih.govresearchgate.net One of the most well-studied transporters is P-glycoprotein (P-gp), an efflux transporter that actively pumps substrates out of cells. nih.govyoutube.com

P-gp is strategically located in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier, where it acts as a protective barrier by limiting the entry of xenobiotics and facilitating their elimination. nih.govd-nb.info For orally administered drugs, P-gp in the intestinal epithelium can reduce absorption by pumping the drug back into the intestinal lumen. nih.gov In the liver and kidneys, it contributes to the excretion of drugs into the bile and urine, respectively. nih.gov

Studies have indicated that the pharmacokinetics of cardiac glycosides can be significantly affected by P-gp. nih.gov For instance, the expression of P-gp can influence the bioavailability and tissue distribution of these compounds. nih.govmhmedical.com It has been suggested that P-gp may play a role in the disposition of oleandrin and its metabolites. nih.gov Clinical drug-drug interactions involving P-gp are well-documented, where inhibition or induction of this transporter can alter the systemic exposure of its substrates. d-nb.infofrontiersin.org Given that dabigatran (B194492) etexilate, a known P-gp substrate, is used as a clinical probe for P-gp function, it highlights the importance of this transporter in drug pharmacokinetics. frontiersin.org

The diverse community of microorganisms residing in the gastrointestinal tract, known as the gut microbiota, can significantly impact the metabolism and pharmacokinetics of orally administered drugs. seejph.comuniroma1.it This "first-pass microbiome metabolism" can alter a drug's bioavailability and efficacy before it even reaches systemic circulation. seejph.com

The gut microbiota can perform a range of enzymatic reactions, including reduction and hydrolysis, which can transform drug molecules. uniroma1.it A classic example is the cardiac glycoside digoxin, which can be inactivated by certain gut bacteria, such as Eggerthella lenta, through a reduction reaction. mdpi.comannualreviews.orgahajournals.org This microbial metabolism of digoxin leads to the formation of less active metabolites and contributes to inter-individual variability in drug response. mdpi.com

Given the structural similarities between digoxin and this compound as cardiac glycosides, it is plausible that the gut microbiota could also influence the pharmacokinetics of this compound. The gut microbiota can affect the enterohepatic circulation of drugs by modifying bile acids and directly metabolizing the drug or its metabolites that are excreted in the bile. researchgate.netfrontiersin.org Alterations in the gut microbial composition, or dysbiosis, can further impact drug metabolism and disposition. mdpi.com

In vitro models are indispensable tools in preclinical drug development for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. srce.hrresearchgate.netnih.gov These models provide an early assessment of a compound's pharmacokinetic potential, helping to identify promising candidates and guide further development. srce.hr

One of the most widely used in vitro models for predicting intestinal permeability and absorption is the Caco-2 cell permeability assay. sygnaturediscovery.comevotec.comnih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express various transporters, mimicking the epithelial barrier of the human small intestine. sygnaturediscovery.comnih.goveurofinsdiscovery.com

The Caco-2 assay measures the rate at which a compound moves across the cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. sygnaturediscovery.com The apparent permeability coefficient (Papp) is calculated from these measurements. medtechbcn.com A high Papp value in the A-B direction suggests good passive permeability and potential for high oral absorption. The ratio of B-A to A-B permeability (efflux ratio) can indicate whether the compound is a substrate for efflux transporters like P-gp. evotec.com

While Caco-2 assays are valuable, they have limitations, such as the lack of expression of certain metabolic enzymes like CYP3A4, which is abundant in the intestine. nih.gov More advanced in vitro models, such as microphysiological systems or "organs-on-a-chip," are being developed to provide a more comprehensive and human-relevant prediction of drug ADME, including first-pass metabolism. cn-bio.com

Vi. Chemical Synthesis, Modification, and Analogue Development

Total Synthesis Approaches

The total synthesis of complex natural products is a significant endeavor in organic chemistry that involves creating a molecule from basic chemical precursors. scripps.educaltech.edu This process serves not only to produce the compound but also to confirm its structure and enable the creation of analogues not found in nature. wikipedia.org For structurally elaborate molecules like cardiac glycosides, total synthesis presents considerable challenges due to their complex stereochemistry and multiple functional groups. nih.gov

While the total synthesis of many complex natural products has been achieved, specific academic literature detailing a complete de novo total synthesis of desacetyloleandrin is not prominent. wikipedia.orgthieme-connect.deorganicchemistrydata.org Research efforts have, however, succeeded in synthesizing the core aglycone structure of related cardiac glycosides. For instance, a synthesis of a model of oleandrigenin, the aglycone of oleandrin (B1683999), has been developed. researchgate.net Such work is crucial as it establishes pathways to the core steroid skeleton. However, the subsequent stereocontrolled attachment of the specific sugar moiety to form the complete glycoside adds a significant layer of complexity. Given these challenges, semisynthesis and biotransformation are often more practical and efficient methods for producing this compound and its derivatives. nih.gov

Semisynthesis from Natural Precursors